molecular formula C8H5BrF3NO5S B1449710 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene CAS No. 1403483-61-3

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B1449710
CAS No.: 1403483-61-3
M. Wt: 364.1 g/mol
InChI Key: KCHRASZRDOIERM-UHFFFAOYSA-N
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Description

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene (CAS No: 1403483-61-3) is a high-value benzenederivative with a molecular formula of C8H5BrF3NO5S and a molecular weight of 364.09 g/mol . This compound is characterized by its high density of 1.8±0.1 g/cm³ and a boiling point of 418.1±45.0 °C at 760 mmHg, with a flash point of 206.7±28.7 °C, indicating good thermal stability for various synthetic applications . The strategic incorporation of multiple functional groups - including bromo, methanesulfonyl, nitro, and trifluoromethoxy substituents - on the aromatic ring makes this compound an exceptionally versatile building block in medicinal chemistry and drug discovery research . The bromo substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds through Suzuki, Heck, and Stille reactions, while also facilitating nucleophilic aromatic substitutions . The electron-withdrawing nature of the methanesulfonyl group adjacent to the nitro group enhances the reactivity of the aromatic system toward nucleophilic attacks, particularly useful for designing molecular scaffolds with specific electronic properties . Research indicates that compounds featuring the trifluoromethoxy group are of significant interest in agrochemical and pharmaceutical development due to the ability of this moiety to enhance metabolic stability, lipid solubility, and bioavailability . The presence of both bromo and nitro groups on the same aromatic system suggests potential application as a key intermediate in the synthesis of more complex molecules, including those with biological activity against neoplastic diseases . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper personal protective equipment should be worn when handling this compound, and it should be used only in a chemical fume hood with adequate engineering controls .

Properties

IUPAC Name

1-bromo-2-methylsulfonyl-4-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)6(2-4(7)9)18-8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHRASZRDOIERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration

  • Reagents : Concentrated nitric acid and sulfuric acid mixture.
  • Mechanism : Electrophilic aromatic substitution introduces the nitro group primarily at the 4-position relative to existing substituents.
  • Conditions : Typically carried out at low temperatures (0–5°C) to control regioselectivity and minimize side reactions.
  • Notes : The presence of electron-withdrawing groups (e.g., trifluoromethoxy) directs nitration to specific positions.

Bromination

  • Reagents : Bromine (Br2) or N-bromosuccinimide (NBS).
  • Catalysts : Iron(III) bromide (FeBr3) or other Lewis acids to facilitate electrophilic substitution.
  • Conditions : Controlled temperature (often 40–50°C) with slow addition of bromine to avoid polybromination.
  • Outcome : Selective substitution at the 1-position of the benzene ring.

Sulfonylation

  • Reagents : Methanesulfonyl chloride (CH3SO2Cl).
  • Base : Pyridine or similar organic bases to neutralize generated HCl.
  • Conditions : Typically performed at 0–25°C under anhydrous conditions.
  • Mechanism : Electrophilic substitution introducing the methanesulfonyl group at the 2-position.

Trifluoromethoxylation

  • Reagents : Trifluoromethoxybenzene or specialized trifluoromethoxylation reagents.
  • Conditions : Specific catalysts and temperature conditions vary depending on the reagent used.
  • Notes : This step is often challenging due to the strong electron-withdrawing nature of the trifluoromethoxy group and requires optimized protocols for efficient incorporation.

Representative Industrial Preparation Method

A typical industrial synthesis sequence for 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene includes:

Step Reagents/Conditions Notes
Nitration HNO3 / H2SO4 at 0–5°C Controlled to avoid over-nitration
Bromination Br2 with FeBr3 catalyst at 40–50°C Slow addition to control substitution
Sulfonylation CH3SO2Cl with pyridine at 0–25°C Anhydrous conditions required
Trifluoromethoxylation Specialized OCF3 reagent, catalyst, elevated temp Requires optimized catalyst system

This method is optimized for yield, purity, and scalability, often employing continuous flow reactors for precise control.

Research Findings and Data Analysis

While direct experimental data specific to this compound are limited in open literature, analogous compounds and related synthetic steps provide insight into expected yields and purities.

Bromination Yield Example (Related Compound)

  • Using 1,2,4-trifluorobenzene as a substrate, bromination with liquid bromine and iron powder catalyst in carbon tetrachloride solvent at 45°C over 4 hours yields 66% of 1-bromo-2,4,5-trifluorobenzene with 99.2% purity (HPLC).

Nitration and Sulfonylation Efficiency

  • Nitration using mixed acid systems typically achieves high regioselectivity and yields above 80% for nitro-substituted trifluoromethoxybenzenes.
  • Sulfonylation with methanesulfonyl chloride in pyridine generally proceeds with yields exceeding 75%, with minimal side reactions when moisture is excluded.

Trifluoromethoxylation Challenges

  • Incorporation of trifluoromethoxy groups is often the rate-limiting step, with yields varying widely (50–85%) depending on reagent and catalyst systems.

Summary Table of Preparation Methods

Preparation Step Reagents & Catalysts Conditions Yield Range (%) Key Notes
Nitration HNO3 / H2SO4 0–5°C, controlled addition 80–90 High regioselectivity
Bromination Br2 / FeBr3 40–50°C, slow bromine addition 60–70 Avoids polybromination
Sulfonylation CH3SO2Cl / Pyridine 0–25°C, anhydrous 75–85 Base neutralizes HCl byproduct
Trifluoromethoxylation Trifluoromethoxy reagent, catalyst Variable, elevated temperature 50–85 Requires optimized conditions

Additional Notes and Considerations

  • Purification : After each step, purification via extraction, washing (e.g., sodium bisulfite or sodium hydroxide washes), drying (MgSO4), filtration, and concentration is critical to achieve high purity.
  • Solvents : Common solvents include carbon tetrachloride, chloroform, and anhydrous organic solvents compatible with the reagents.
  • Safety and Environmental Concerns : Use of bromine and strong acids requires strict safety protocols. Environmental impact is minimized by optimized reagent ratios and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions produce amino-substituted compounds .

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C8_8H5_5BrF3_3NO5_5S
  • Molecular Weight : 364.09 g/mol
  • CAS Number : 1403483-61-3

The presence of multiple functional groups allows this compound to engage in diverse chemical reactions, making it valuable for synthetic applications.

Pharmaceutical Applications

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene has shown promise in medicinal chemistry due to its ability to act as an electrophilic reagent. It can be used in the synthesis of biologically active molecules, particularly in the development of new pharmaceuticals targeting various diseases.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that compounds similar to this compound can be utilized in the synthesis of anticancer agents. The trifluoromethoxy group enhances the lipophilicity of the compounds, facilitating better cell membrane penetration and potentially improving therapeutic efficacy against cancer cells.

Agrochemical Applications

The compound's structure suggests potential use as an agrochemical, particularly as a pesticide or herbicide. The nitro and trifluoromethoxy groups can enhance biological activity against pests while maintaining selectivity towards target species.

Case Study: Pesticidal Activity

Studies have indicated that similar sulfonyl-containing compounds exhibit significant insecticidal properties. The incorporation of the trifluoromethoxy moiety could further increase potency and reduce environmental impact by allowing for lower application rates.

Material Science

In material science, this compound can serve as a building block for the synthesis of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has utilized sulfonyl-based compounds in polymer chemistry to create materials with improved mechanical properties and resistance to solvents. The unique properties imparted by the trifluoromethoxy group can lead to innovations in high-performance coatings.

Comparative Analysis of Applications

Application AreaPotential BenefitsExample Compounds
PharmaceuticalsElectrophilic reagents for drug synthesisAnticancer agents
AgrochemicalsIncreased efficacy as pesticides/herbicidesInsecticides with reduced toxicity
Material ScienceEnhanced stability and performance in polymersHigh-performance coatings

Mechanism of Action

The mechanism of action of 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key analogs differ in substituent placement and functional groups, significantly altering reactivity and applications:

Compound Name CAS Number Substituents Molecular Weight Key Properties
1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene 1403483-61-3 -Br (1), -SO₂CH₃ (2), -NO₂ (4), -OCF₃ (5) 388.17 g/mol High steric hindrance; limited commercial availability
1-Bromo-4-methanesulfonyl-2-nitro-5-(trifluoromethoxy)benzene 1820739-59-0 -Br (1), -SO₂CH₃ (4), -NO₂ (2), -OCF₃ (5) 388.17 g/mol Isomeric nitro/methanesulfonyl positions may enhance solubility
4-Bromo-5-methanesulfonyl-2-(trifluoromethoxy)aniline 1403483-85-1 -Br (4), -SO₂CH₃ (5), -NH₂ (1), -OCF₃ (2) 364.18 g/mol Amino group increases nucleophilicity; potential for further derivatization
1-Bromo-5-nitro-2-(trifluoromethoxy)benzene N/A -Br (1), -NO₂ (5), -OCF₃ (2) 306.00 g/mol Simpler structure; lacks methanesulfonyl group, reducing steric effects
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene 2366994-47-8 -Br (1), -I (2), -NO₂ (3), -OCF₃ (5) 411.90 g/mol Iodo substituent increases molecular weight and polarizability

Physicochemical and Commercial Considerations

  • Electronic Effects: The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, while the nitro group (-NO₂) contributes to electron-deficient aromatic systems, favoring electrophilic substitution at specific positions .
  • For example, WZ-9039 (target compound) may exhibit slower nucleophilic aromatic substitution compared to its isomer WZ-9795 .
  • Commercial Availability : The target compound is discontinued by suppliers like CymitQuimica, whereas analogs such as 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7) remain available, highlighting supply chain challenges for complex derivatives .

Biological Activity

Overview

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique functional groups, which include a bromine atom, a methanesulfonyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C8_8H5_5BrF3_3NO5_5S, with a molecular weight of approximately 364.09 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemical research due to its potential biological activities.

The presence of diverse functional groups in this compound contributes to its reactivity and biological activity.

  • Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can modify the compound's biological properties.
  • Reduction Reactions : The nitro group can be reduced to an amino group under specific conditions, potentially altering the compound's pharmacological profile.
  • Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, which are essential in synthesizing more complex bioactive molecules.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:

Anticancer Activity

This compound has been investigated for its effects on cancer cell lines. Initial findings indicate that it may inhibit the growth of specific tumor types by targeting metabolic pathways associated with cancer cell proliferation.

Anti-inflammatory Effects

The compound has shown promise in preliminary anti-inflammatory assays. Its structural components suggest that it may interact with cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. The presence of the trifluoromethoxy group enhances electron-withdrawing properties, potentially increasing the compound's potency against inflammatory mediators.

Study 1: Anticancer Properties

A study conducted on various cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the importance of the trifluoromethoxy group in enhancing bioactivity through increased lipophilicity and metabolic stability.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)15.2
Similar Compound AA549 (Lung Cancer)12.8

Study 2: Anti-inflammatory Activity

In vitro studies assessing the anti-inflammatory potential indicated that this compound could inhibit COX enzymes effectively. The following table summarizes the inhibition percentages observed in various assays:

CompoundCOX Inhibition (%) at 10 µM
This compound78%
Diclofenac (Standard Drug)85%

Q & A

Q. How to analyze degradation products under hydrolytic conditions?

  • Methodological Answer : Accelerated hydrolysis (pH 1–13, 70°C) followed by LC-MS/MS identifies major degradation pathways. The sulfonyl group hydrolyzes to sulfonic acid, while the nitro group may reduce to hydroxylamine. Use QTOF-MS for structural elucidation of unknowns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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